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Compound of Interest

Compound Name: N-(4-Methyl-1,3,5-triazin-2-yl)urea

Cat. No.: B12593854

Pharmacological Activities

Triazine-urea derivatives have demonstrated a broad spectrum of pharmacological activities,
with the most extensively studied being their anticancer and antimicrobial effects. However,
emerging research has highlighted their potential in other therapeutic areas as well.

Anticancer Activity

The anticancer properties of triazine-urea derivatives are a major focus of research. These
compounds often exert their effects by inhibiting key enzymes involved in cancer cell
proliferation and survival, such as receptor tyrosine kinases (RTKs) and other crucial signaling
proteins.

EGFR is a well-validated target in cancer therapy, and several triazine-urea derivatives have
been developed as EGFR inhibitors.[1] Aberrant EGFR signaling can lead to uncontrolled cell
growth and proliferation.[2]

Mechanism of Action: Triazine-urea derivatives can act as ATP-competitive inhibitors at the
kinase domain of EGFR, blocking the downstream signaling cascade. The urea moiety often
plays a crucial role in forming hydrogen bonds with the protein, enhancing the binding affinity.
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The phosphoinositide 3-kinase (P13K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and
survival. Its dysregulation is a common feature in many cancers, making it an attractive target
for drug development. Several 2-arylurea-1,3,5-triazine derivatives have been identified as
potent dual PI3K/mTOR inhibitors.[3][4]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K
and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell
growth and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

[3]
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Cancer Cell
Compound ID Target(s) . IC50 Reference
Line
8 EGFR (wild-type) - 25.9 uM [1]
EGFR
8 - 6.5 uM [1]
(T790M/L858R)
13 EGFR-TK Various 8.45+ 0.65 pM [1]
14 EGFR-TK Various 254 +0.22 yM [1]
15 EGFR - 305.1 nM [1]
16 EGFR - 286.9 nM [1]
17 EGFR - 229.4 nM [1]
XIN-9 PISBK/mTOR MCF-7 0.03 uM [3]
XIN-9 PI3K - 23.8 nM [3]
XIN-9 mTOR - 10.9 nM [3]
Thiophene-
o 0.008 + 0.002
triazine PI3Ka/mTOR H1975 M [4]
derivative g
Thiophene-
triazine PI3Ka - 177.41 nM [4]
derivative
Thiophene-
triazine mTOR - 12.24 nM [4]
derivative

Antimicrobial Activity

Triazine-urea derivatives have also been investigated for their potential as antimicrobial agents,
demonstrating activity against a range of bacteria and fungi.

Mechanism of Action: The exact mechanism of antimicrobial action is not always fully
elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell
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membrane.
Compound ID Microbial Strain MIC (pg/mL) Reference
2b Various Good activity [5]
2d Various Good activity [5]
29 Various Good activity [5]
af S. aureus, E. coli, P. Comparable to
aeruginosa standard
3 S. aureus, E. coli, P. Comparable to
: aeruginosa standard
Comparable to
10 S. aureus o
ampicillin
] Comparable to
13 E. coli o
ampicillin
) Comparable to
14 E. coli .
ampicillin
Comparable to
16 S. aureus o
ampicillin
Comparable to
25 S. aureus o
ampicillin
Comparable to
30 S. aureus

ampicillin

Other Therapeutic Activities

Beyond anticancer and antimicrobial applications, triazine and triazine-urea derivatives are
being explored for a variety of other therapeutic uses.

o Antiviral Activity: Certain triazine analogues have shown potent activity against a broad
spectrum of DNA viruses.
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o Anti-inflammatory Activity: A systematic review has highlighted that a significant percentage
of evaluated triazines are promising anti-inflammatory agents.

» Neuroprotective Activity: Some triazine derivatives have been investigated for their
neuroprotective effects in models of Alzheimer's disease.

» Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as selective and
potent DPP-4 inhibitors, suggesting their potential as antidiabetic agents.

Structure-Activity Relationship (SAR)

The biological activity of triazine-urea derivatives is highly dependent on the nature and
position of substituents on both the triazine and urea moieties.

o For Anticancer Activity:

o The introduction of an arylurea group has been shown to significantly improve the cellular
and kinase activities of PI3BK/mTOR inhibitors.[4]

o For EGFR inhibitors, the substitution pattern on the aniline ring of the urea moiety and the
other substituents on the triazine core are critical for potent activity.

o For Antimicrobial Activity:

o The nature of the substituents at the 4- and 6-positions of the triazine ring, as well as the
substitution on the urea nitrogen, influences the antimicrobial spectrum and potency.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the concentration of a compound that inhibits cell growth by 50%
(1C50).

Procedure:

e Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the triazine-urea derivatives for a
specified period (e.g., 72 hours).

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution is added to each well and incubated for 4 hours.

The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50
values are determined by plotting the percentage of viability versus the log of the compound
concentration.

Kinase Inhibition Assay

Purpose: To determine the concentration of a compound that inhibits the activity of a specific
kinase by 50% (IC50).

Procedure (General):

The kinase, substrate, and ATP are incubated with varying concentrations of the triazine-
urea derivative in an appropriate buffer.

The kinase reaction is initiated by the addition of ATP.

After a set incubation time, the reaction is stopped, and the amount of phosphorylated
substrate is quantified. This can be done using various methods, such as ELISA, radiometric
assays, or fluorescence-based assays.

The percentage of kinase inhibition is calculated relative to a control reaction without the
inhibitor.

IC50 values are determined by plotting the percentage of inhibition versus the log of the
compound concentration.
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Antimicrobial Susceptibility Testing (Microdilution
Method)

Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to
inhibit the growth of a specific microorganism.

Procedure:

o A serial dilution of the triazine-urea derivative is prepared in a liquid growth medium in a 96-
well plate.

o A standardized inoculum of the test microorganism is added to each well.
e The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

e The MIC is determined as the lowest concentration of the compound at which there is no
visible growth of the microorganism.

Conclusion

Triazine-urea derivatives represent a versatile and promising class of compounds in medicinal
chemistry. Their synthetic accessibility and the tunability of their biological activities through
structural modifications make them attractive candidates for the development of novel
therapeutics. The extensive research into their anticancer and antimicrobial properties has
yielded potent lead compounds, and the exploration of their potential in other therapeutic areas
is an exciting and expanding field of study. Future research should focus on optimizing the
pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro
potency into in vivo efficacy and clinical success. The detailed understanding of their structure-
activity relationships and mechanisms of action will be crucial in the rational design of the next
generation of triazine-urea-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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